molecular formula C11H17ClN2OS B1463075 N-(Piperidin-4-yl)-2-(thiophen-3-yl)acetamide hydrochloride CAS No. 1185307-09-8

N-(Piperidin-4-yl)-2-(thiophen-3-yl)acetamide hydrochloride

Cat. No.: B1463075
CAS No.: 1185307-09-8
M. Wt: 260.78 g/mol
InChI Key: YEJFNNNPFMJBKB-UHFFFAOYSA-N
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Description

N-(Piperidin-4-yl)-2-(thiophen-3-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C11H17ClN2OS and its molecular weight is 260.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(Piperidin-4-yl)-2-(thiophen-3-yl)acetamide hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Compound Overview

  • Molecular Formula : C₁₂H₁₉ClN₂OS
  • Molecular Weight : 274.81 g/mol
  • CAS Number : 1185307-09-8

The compound features a piperidine ring and a thiophene moiety, which are common structural elements in biologically active molecules. The presence of these rings suggests potential interactions with various biological targets, particularly in the fields of neuropharmacology and antimicrobial activity.

While specific mechanisms for this compound have not been extensively documented, initial studies indicate that it may interact with neurotransmitter receptors involved in mood regulation, such as serotonin and norepinephrine receptors. These interactions could position the compound as a candidate for treating mood disorders, including depression and anxiety.

Antimicrobial Activity

Recent evaluations have highlighted the antimicrobial properties of compounds structurally similar to this compound. For instance, derivatives with similar scaffolds demonstrated significant activity against various pathogens, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active compounds . The potential for these compounds to inhibit biofilm formation further underscores their therapeutic promise in treating infections caused by resistant bacteria.

Structure-Activity Relationships (SAR)

The SAR of related compounds reveals insights into how modifications to the piperidine and thiophene structures can influence biological activity. A comparative analysis with other piperidine derivatives shows that variations in substituents can lead to significant changes in receptor binding affinity and potency. For example:

Compound Name Structure Features Unique Aspects
N-(Piperidin-3-yl)-2-(thiophen-3-yl)acetamideSimilar piperidine and thiopheneDifferent piperidine position may affect activity
N-(Morpholin-4-yl)-2-(thiophen-3-yl)acetamideMorpholine instead of piperidinePotentially different pharmacokinetics
N-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)acetamidePyrrolidine ringMay exhibit distinct biological profiles

This table illustrates how structural variations can lead to diverse biological profiles, emphasizing the importance of SAR studies in drug development.

Case Studies and Research Findings

  • Neuropharmacological Studies : Early research indicates that compounds similar to this compound may exhibit antidepressant-like effects through modulation of serotonin pathways. Further studies are required to validate these findings and explore the underlying mechanisms.
  • Antimicrobial Efficacy : In vitro studies demonstrated that certain derivatives possess potent antibacterial properties, particularly against Staphylococcus aureus and Staphylococcus epidermidis. These findings support the potential use of these compounds in treating bacterial infections resistant to conventional antibiotics .
  • Comparative Analyses : Research comparing various analogs has shown that slight modifications can significantly enhance or reduce activity against specific targets, indicating that fine-tuning the chemical structure is crucial for optimizing therapeutic efficacy .

Properties

IUPAC Name

N-piperidin-4-yl-2-thiophen-3-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS.ClH/c14-11(7-9-3-6-15-8-9)13-10-1-4-12-5-2-10;/h3,6,8,10,12H,1-2,4-5,7H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJFNNNPFMJBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)CC2=CSC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671617
Record name N-(Piperidin-4-yl)-2-(thiophen-3-yl)acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185307-09-8
Record name N-(Piperidin-4-yl)-2-(thiophen-3-yl)acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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